(3R,4R)-4-fluoropyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-fluoropyrrolidin-3-ol is a chiral fluorinated pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol typically involves the use of chiral starting materials and fluorinating agents. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-fluoropyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-4-fluoropyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3R,4R)-4-fluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4R)-4-(Pyrrolidin-1-ylcarbonyl)pyrrolidin-3-amine
- (3R,4R)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5,7a-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]pyrrolidinium .
Uniqueness
(3R,4R)-4-fluoropyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs .
Properties
CAS No. |
1334320-82-9; 1524707-61-6 |
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Molecular Formula |
C4H8FNO |
Molecular Weight |
105.112 |
IUPAC Name |
(3R,4R)-4-fluoropyrrolidin-3-ol |
InChI |
InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
RCBGOJFTPHCJDB-QWWZWVQMSA-N |
SMILES |
C1C(C(CN1)F)O |
solubility |
not available |
Origin of Product |
United States |
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